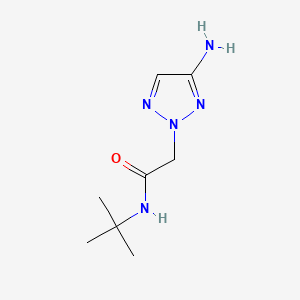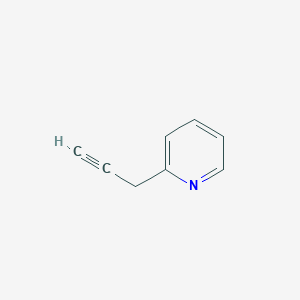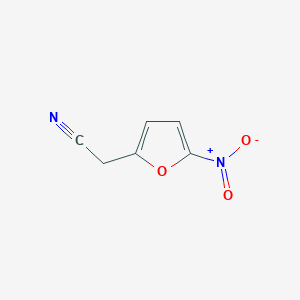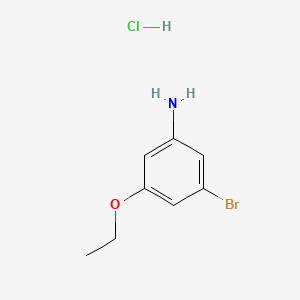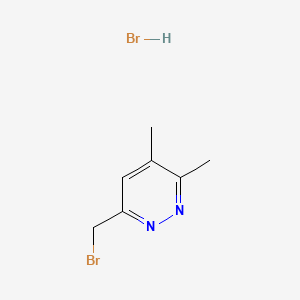
6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromomethyl group at the 6th position and two methyl groups at the 3rd and 4th positions makes this compound unique. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide typically involves the bromination of 3,4-dimethylpyridazine. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually conducted in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of environmentally friendly solvents and catalysts can also be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyridazine derivatives.
Oxidation Reactions: Formation of pyridazine aldehydes or carboxylic acids.
Reduction Reactions: Formation of 3,4-dimethylpyridazine.
Applications De Recherche Scientifique
6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Bromomethyl)-2,4-dimethylpyridazine
- 6-(Bromomethyl)-3,5-dimethylpyridazine
- 6-(Bromomethyl)-3,4-dimethylpyrimidine
Uniqueness
6-(Bromomethyl)-3,4-dimethylpyridazinehydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
2839158-01-7 |
|---|---|
Formule moléculaire |
C7H10Br2N2 |
Poids moléculaire |
281.98 g/mol |
Nom IUPAC |
6-(bromomethyl)-3,4-dimethylpyridazine;hydrobromide |
InChI |
InChI=1S/C7H9BrN2.BrH/c1-5-3-7(4-8)10-9-6(5)2;/h3H,4H2,1-2H3;1H |
Clé InChI |
BCZGHMXTISHPNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1C)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)


![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
